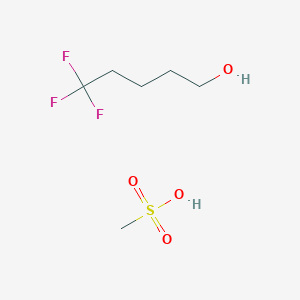
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-aminopyridine with hexa-2,4-dienoic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
化学反応の分析
Types of Reactions
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents, often under acidic or basic conditions.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as tetrahydrofuran (THF) or ethanol, under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, and ethers.
Oxidation Reactions: Products include oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as amines or alcohols.
科学的研究の応用
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide has several scientific research applications:
作用機序
The mechanism of action of 4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
Uniqueness
4-Bromo-N-(pyridin-2-yl)hexa-2,4-dienamide is unique due to its specific structural features, such as the presence of both a bromine atom and a hexa-2,4-dienamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
CAS番号 |
89752-68-1 |
|---|---|
分子式 |
C11H11BrN2O |
分子量 |
267.12 g/mol |
IUPAC名 |
4-bromo-N-pyridin-2-ylhexa-2,4-dienamide |
InChI |
InChI=1S/C11H11BrN2O/c1-2-9(12)6-7-11(15)14-10-5-3-4-8-13-10/h2-8H,1H3,(H,13,14,15) |
InChIキー |
YBAMBTAPKSGFGG-UHFFFAOYSA-N |
正規SMILES |
CC=C(C=CC(=O)NC1=CC=CC=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)


![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
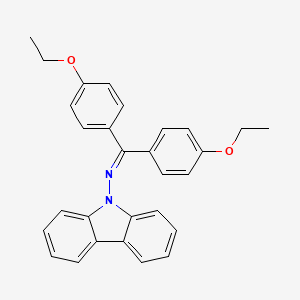
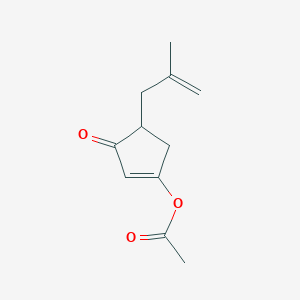
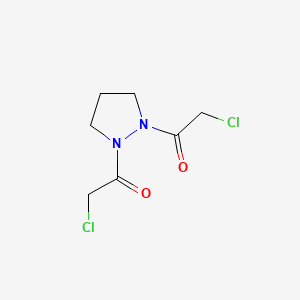
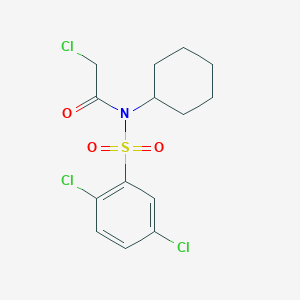
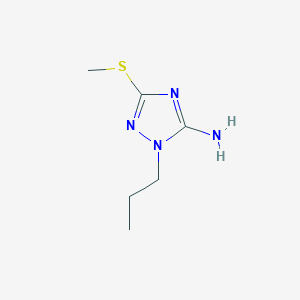
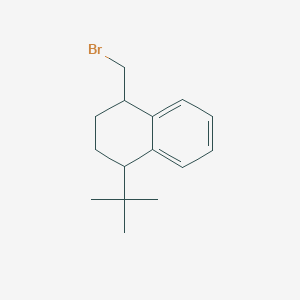
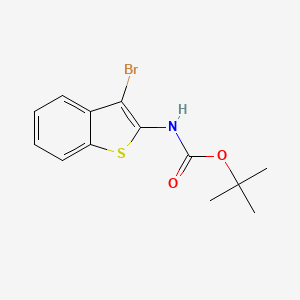
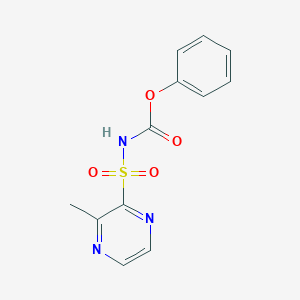
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
